molecular formula C15H16FN5O3S2 B2647230 1-(4-fluorophenyl)-3-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea CAS No. 886934-83-4

1-(4-fluorophenyl)-3-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B2647230
CAS No.: 886934-83-4
M. Wt: 397.44
InChI Key: LEFUPMUBOJDATP-UHFFFAOYSA-N
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Description

  • The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.
  • Common reagents include fluorobenzene derivatives and appropriate nucleophiles.
  • Attachment of the Morpholine Ring:

    • The morpholine ring is typically introduced through nucleophilic substitution reactions involving morpholine and suitable electrophiles.
  • Final Urea Formation:

    • The final step involves the formation of the urea linkage, which can be achieved through the reaction of an isocyanate intermediate with an amine.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-3-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps:

    • Formation of the Thiadiazole Ring:

      • Starting with a suitable precursor such as thiosemicarbazide, the thiadiazole ring can be formed through cyclization reactions.
      • Reaction conditions often involve the use of acidic or basic catalysts and heating.

    Chemical Reactions Analysis

    Types of Reactions: 1-(4-Fluorophenyl)-3-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

      Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.

      Reduction: The compound can be reduced to modify the thiadiazole ring or the urea linkage.

      Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

    Common Reagents and Conditions:

      Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

      Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

      Substitution: Reagents such as halogens, nucleophiles, and electrophiles are used under appropriate conditions (e.g., solvents, temperature, catalysts).

    Major Products:

      Oxidation: Sulfoxides, sulfones.

      Reduction: Reduced thiadiazole derivatives, modified urea linkages.

      Substitution: Substituted fluorophenyl derivatives.

    Scientific Research Applications

    Biological Activities

    • Antimicrobial Activity :
      • Thiadiazole derivatives have been extensively studied for their antibacterial and antifungal properties. Research indicates that compounds with thiadiazole structures exhibit broad-spectrum activity against various pathogens. For instance, derivatives of 1,3,4-thiadiazole have shown promising results against Escherichia coli and Candida albicans, demonstrating significant antimicrobial potential compared to standard antibiotics like gentamicin and ketoconazole .
    • Anticancer Properties :
      • Thiadiazole derivatives are also being investigated for their anticancer effects. Studies have reported that certain thiadiazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. Their mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
    • Anti-inflammatory Effects :
      • Some studies suggest that thiadiazole derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory disorders. The ability to inhibit pro-inflammatory cytokines makes these compounds valuable in pharmacological research .

    Case Studies

    • Antimicrobial Efficacy :
      • A study evaluated a series of 5-substituted 1,3,4-thiadiazole derivatives for their antimicrobial activity against clinical isolates. Compounds with specific substitutions exhibited enhanced activity against C. albicans and E. coli, indicating the importance of structural modifications in enhancing efficacy .
    • Anticancer Research :
      • Another research focused on the anticancer potential of thiadiazole derivatives showed that specific modifications could lead to increased cytotoxicity against breast cancer cell lines, suggesting a pathway for developing targeted cancer therapies .

    Mechanism of Action

    The mechanism of action of 1-(4-fluorophenyl)-3-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets:

      Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

      Pathways Involved: The compound may inhibit enzyme activity, modulate receptor function, or interfere with signaling pathways, leading to its biological effects.

    Comparison with Similar Compounds

    • 1-(4-Chlorophenyl)-3-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
    • 1-(4-Bromophenyl)-3-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea

    Comparison:

    • Uniqueness: The presence of the fluorophenyl group in 1-(4-fluorophenyl)-3-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea imparts unique electronic and steric properties, which can influence its biological activity and chemical reactivity.
    • Similarities: Similar compounds with different halogen substituents (chlorine, bromine) may exhibit comparable chemical properties but differ in their biological activities due to variations in electronic effects.

    Biological Activity

    The compound 1-(4-fluorophenyl)-3-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea is a member of the thiadiazole class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

    Antimicrobial Activity

    Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In a study assessing a series of thiadiazole derivatives, several compounds demonstrated moderate to excellent antibacterial activity against Staphylococcus aureus and Escherichia coli .

    CompoundTarget BacteriaActivity Level
    Compound AStaphylococcus aureusExcellent
    Compound BEscherichia coliModerate
    Compound CPseudomonas aeruginosaGood

    Anticancer Activity

    Thiadiazole derivatives have been evaluated for their anticancer properties. In vitro studies have shown that related compounds possess significant cytotoxic effects against various cancer cell lines. For example, one study reported that a derivative demonstrated IC50 values comparable to standard chemotherapeutics like cisplatin . The presence of the fluorine atom in the structure is believed to enhance the compound's lipophilicity, facilitating better cellular uptake and activity.

    Urease Inhibition

    Urease inhibitors are of particular interest due to their potential in treating urinary tract infections. Studies have demonstrated that compounds structurally related to this compound exhibit promising urease inhibitory activity. For instance, one derivative showed an IC50 value of 0.87 µM against urease, significantly outperforming traditional inhibitors .

    Structure-Activity Relationships (SAR)

    The biological activity of thiadiazole derivatives is influenced by various structural modifications. Key findings include:

    • Substituent Effects : The presence of electron-withdrawing groups (like fluorine) enhances antimicrobial and anticancer activities.
    • Morpholine Ring : The incorporation of a morpholine moiety has been linked to improved solubility and bioavailability.
    • Thiadiazole Core : The thiadiazole ring itself is crucial for biological activity due to its ability to engage in hydrogen bonding and other interactions with biological targets .

    Case Study 1: Antimicrobial Efficacy

    A recent study synthesized a series of thiadiazole derivatives and tested them against various pathogens. Among them, a compound similar to our target exhibited strong activity against Staphylococcus aureus, with an MIC of 8 µg/mL .

    Case Study 2: Anticancer Properties

    In another investigation focused on anticancer properties, a derivative with structural similarities to this compound was tested on MDA-MB-231 breast cancer cells, showing an IC50 value significantly lower than that of cisplatin .

    Properties

    IUPAC Name

    1-(4-fluorophenyl)-3-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H16FN5O3S2/c16-10-1-3-11(4-2-10)17-13(23)18-14-19-20-15(26-14)25-9-12(22)21-5-7-24-8-6-21/h1-4H,5-9H2,(H2,17,18,19,23)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LEFUPMUBOJDATP-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1COCCN1C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H16FN5O3S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    397.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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